4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core is typically synthesized by the cyclization of o-aminophenols with carboxylic acids or their derivatives under acidic conditions.
Introduction of Substituents: The ethyl and hydroxyphenyl groups are introduced through electrophilic substitution reactions.
Formation of the Imine Linkage: The imine linkage is formed by the condensation of the benzoxazole derivative with an aldehyde.
Esterification: The final step involves the esterification of the phenolic hydroxyl group with 2,4-dichlorobenzoic acid under acidic conditions.
Analyse Chemischer Reaktionen
4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole core and the ester linkage.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential to inhibit various biological pathways, making it a candidate for drug development.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of 4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The benzoxazole core is known to interact with DNA and proteins, leading to the inhibition of essential biological processes. The compound’s imine linkage allows it to form covalent bonds with nucleophilic sites in biological molecules, further enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzoxazole derivatives such as:
- **3-ethyl-2-{(1Z)-2-[(E)-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1-butenyl}-5-phenyl-1,3-benzoxazol-3-ium 3-((2E)-2-{(2Z)-2-methyl-3-[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]-2-propenylidene}-1,3-benzothiazol-3-yl)-1-propanesulfonate .
Other Benzoxazole Derivatives: These include compounds with various substituents on the benzoxazole core, which exhibit different biological activities.
Eigenschaften
Molekularformel |
C30H22Cl2N2O5 |
---|---|
Molekulargewicht |
561.4 g/mol |
IUPAC-Name |
[4-[[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-2-methoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C30H22Cl2N2O5/c1-3-17-4-10-26-24(12-17)34-29(38-26)22-15-20(7-9-25(22)35)33-16-18-5-11-27(28(13-18)37-2)39-30(36)21-8-6-19(31)14-23(21)32/h4-16,35H,3H2,1-2H3 |
InChI-Schlüssel |
OBJIXSWXKWMBBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.